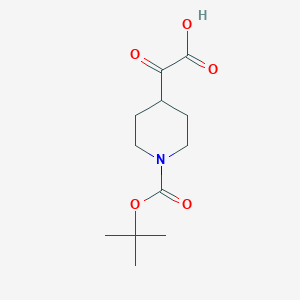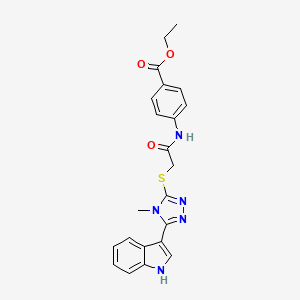
ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Synthesis
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate and its derivatives exhibit significant interest in chemical research due to their complex molecular structure and potential biological activities. The synthesis of related compounds involves intricate reactions, highlighting the chemical flexibility and the ability to form various derivatives for targeted applications. For instance, the synthesis of related triazole and indazole derivatives demonstrates their potential as pharmacological agents and the chemical strategies employed to enhance their biological efficacy (Karczmarzyk et al., 2012; Grigoryan et al., 2011).
Antimicrobial and Antifungal Activities
Several studies focus on the antimicrobial and antifungal activities of this compound derivatives. These compounds have been synthesized and evaluated for their potential in treating various microbial and fungal infections. Their structure-activity relationships (SAR) help in understanding the molecular basis of their action and guide the development of more potent derivatives. This is evident from the work on triazolylindole derivatives showing promising antifungal activity (Singh & Vedi, 2014) and the synthesis of novel quinazolines with antimicrobial properties (Desai et al., 2007).
Molecular Docking Studies
Molecular docking studies of this compound derivatives provide insights into their potential biological targets and mechanisms of action. These studies help in identifying the interaction of these compounds with various enzymes or receptors, predicting their role in inhibiting or modulating the activity of these biological targets. For example, the docking study of related ethyl benzoate derivatives suggests their inhibitory activity against specific enzymes, indicating their therapeutic potential (El-Azab et al., 2016).
Structural and Crystallographic Analysis
Structural and crystallographic analysis of this compound derivatives helps in understanding their molecular geometry, bonding patterns, and the three-dimensional arrangement in crystals. Such studies are crucial for the design and synthesis of compounds with optimized properties for specific applications. For instance, the crystal structure of related compounds provides valuable information on their molecular conformations and potential intermolecular interactions, which can influence their biological activities (Manolov et al., 2012).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These pathways could potentially involve the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . These properties could potentially result in the treatment of various disorders in the human body .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-30-21(29)14-8-10-15(11-9-14)24-19(28)13-31-22-26-25-20(27(22)2)17-12-23-18-7-5-4-6-16(17)18/h4-12,23H,3,13H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXYVDZAAOPTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
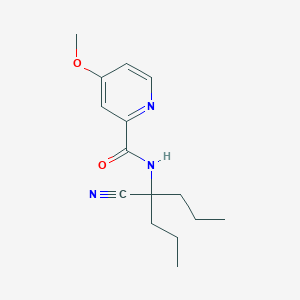
![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)
![N-{[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2415542.png)
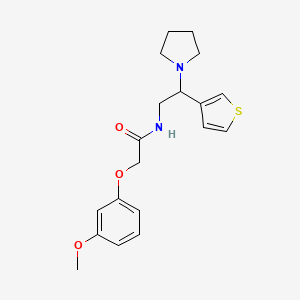
![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)
![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2415547.png)
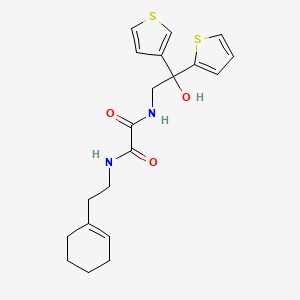
![5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2415551.png)
![N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2415555.png)

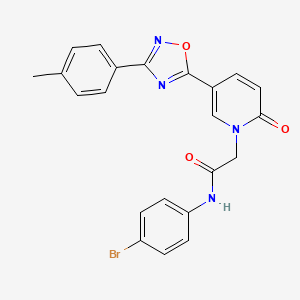
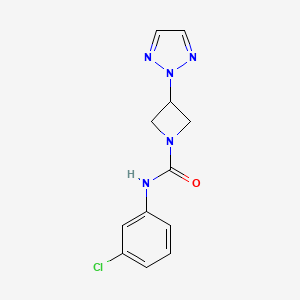
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)
